
6-TET dipivaloate
Overview
Description
6-TET dipivaloate (CAS 314734-87-7) is a fluorescent probe widely used in nucleic acid sequencing, peptide labeling, and oligonucleotide modification. Its molecular formula, C₃₁H₂₄Cl₄O₉, includes a tetrachlorofluorescein core modified with two pivaloyl (tert-butyloxycarbonyl) groups. These groups enhance lipophilicity, improving membrane permeability and biomolecule interactions . The compound exhibits absorption and emission maxima at 519 nm and 535 nm, respectively, making it spectrally similar to dyes like R6G and JOE . It is stable for at least two years at +4°C and is soluble in DMSO or DMF, facilitating its use in controlled biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TET dipivaloate involves the esterification of 6-carboxy-2’,7’,4,7-tetrachlorofluorescein with pivalic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-TET dipivaloate undergoes various chemical reactions, including:
Esterification: The formation of the dipivaloate ester from the carboxylic acid group.
Substitution: The chlorine atoms on the fluorescein core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Pivalic anhydride and pyridine at 0-5°C.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Esterification: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-TET dipivaloate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Nucleic Acid Sequencing: Used as a fluorescent probe to label nucleic acids, enabling the detection and analysis of DNA and RNA sequences.
Peptide and Oligonucleotide Labeling: Facilitates the study of protein interactions and gene expression.
Cell Imaging: Used in fluorescence microscopy to visualize cellular structures and processes.
Biological Assays: Employed in various assays to detect the presence of specific biomolecules.
Mechanism of Action
6-TET dipivaloate exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as fluorescence. This property allows it to act as a molecular probe, enabling the visualization and detection of target molecules. The molecular targets include nucleic acids, peptides, and other biomolecules, which can be labeled with this compound for various analytical purposes .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 6-HEX Dipivaloate (CAS 1166837-63-3)
- Structure : Shares the dipivaloyl modification but lacks the tetrachlorofluorescein core, instead featuring a hexachloro derivative.
- Function: Acts as an acylating agent with steric bulk from pivaloyl groups, enabling selective targeting of amino/hydroxyl groups in peptides and nucleotides .
- Applications : Broader synthetic utility compared to 6-TET, including modifications requiring steric hindrance for site-specific reactions .
- Cost: Priced at $185 for 25 mg, making it less economical for large-scale use than 6-TET ($290 for 500 mg) .
2.1.2 6-FAM Dipivaloate
- Structure : A fluorescein derivative without chlorine substituents, modified with pivaloyl groups for protection during synthesis.
- Function : Used in click chemistry for oligonucleotide labeling, but lacks the photostability conferred by TET’s chlorine atoms .
- Applications : Common in fluorescent tagging but less suited for high-throughput sequencing due to higher susceptibility to photobleaching .
2.1.3 6-TET Azide (CAS 1450752-90-5)
- Structure : Retains the tetrachlorofluorescein core but replaces pivaloyl groups with an azide moiety for click chemistry.
- Function : Enables copper-catalyzed cycloaddition with alkynes for oligonucleotide conjugation. Unlike the dipivaloate, it is reactive rather than protective .
- Applications : Preferred for modular oligonucleotide labeling, whereas the dipivaloate is used for stable acylation .
Phosphoramidite Derivatives
2.2.1 6-TET Phosphoramidite (CAS 877049-90-6)
- Structure : Incorporates a phosphoramidite group for direct oligonucleotide synthesis.
- Function : Allows site-specific incorporation of TET during DNA synthesis, contrasting with the dipivaloate’s post-synthetic labeling role .
- Applications : Critical for qPCR probes and capillary electrophoresis, whereas the dipivaloate is used in peptide modifications .
Fluorescence and Stability
Cost and Accessibility
Biological Activity
6-TET dipivaloate, a derivative of tetracycline, is primarily recognized for its application as a nucleic acid sequencing probe. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor contexts. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes two pivaloyl groups attached to the nitrogen atom of the tetracycline backbone. This modification enhances its stability and solubility in biological systems. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
- The compound's mechanism involves inhibiting bacterial protein synthesis, similar to other tetracycline derivatives.
-
Antitumor Activity :
- Preliminary studies suggest that this compound may possess antitumor properties through mechanisms that involve apoptosis induction in cancer cells.
- Its interaction with specific protein kinases is hypothesized to play a role in its antitumor effects.
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Nucleic Acid Interaction :
- As a nucleic acid sequencing probe, this compound facilitates the identification and quantification of nucleic acids in various biological samples.
Antimicrobial Studies
A study conducted by researchers at MedChemExpress demonstrated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results are summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 8 |
Staphylococcus aureus | 4 |
Pseudomonas aeruginosa | 16 |
Antitumor Mechanism
In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A case study highlighted by PMC illustrated this effect:
- Case Study : HeLa cells treated with varying concentrations of this compound exhibited increased levels of caspase-3 activation compared to untreated controls, indicating a dose-dependent response.
Q & A
Basic Research Questions
Q. What are the spectral properties of 6-TET dipivaloate, and how do they influence its use in fluorescent labeling?
- This compound exhibits absorption at 519 nm and emission at 535 nm, making it suitable for green fluorescence detection . Its spectral profile overlaps minimally with common red-emitting dyes (e.g., Cy5), allowing multiplex assays. Researchers should verify instrument compatibility (e.g., filter sets for flow cytometry) and account for potential cross-talk in multi-fluorophore experiments .
Q. What is the recommended protocol for conjugating this compound to amine-containing biomolecules?
- Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to avoid hydrolysis. React with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) in a pH 8–9 buffer (e.g., 0.1 M sodium bicarbonate). Use a 5–10 molar excess of the dye and incubate for 2–4 hours at 4°C in the dark. Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye .
Q. How should this compound be stored to maintain stability?
- Store lyophilized this compound at –20°C in a desiccator. Avoid repeated freeze-thaw cycles of dissolved aliquots. For long-term storage in solution, use anhydrous DMSO or DCM and replace nitrogen gas in vials to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize this compound labeling efficiency in low-abundance protein studies?
- Use a "trial titration" approach: vary dye-to-protein molar ratios (1:1 to 1:20) and monitor labeling efficiency via absorbance (ϵ₅₁₉ = 68,000 M⁻¹cm⁻¹). For low-yield targets, incorporate a stabilizing agent (e.g., 0.01% BSA) to reduce nonspecific adsorption. Validate labeling via mass spectrometry or fluorescence correlation spectroscopy (FCS) .
Q. What experimental strategies mitigate signal quenching in this compound-based qPCR probes?
- Pair 6-TET with a compatible quencher (e.g., DusQ1) and optimize probe design to minimize steric hindrance. Test annealing temperatures (55–65°C gradient) to reduce nonspecific binding. Normalize fluorescence signals using passive reference dyes (e.g., ROX) to correct for well-to-well variability .
Q. How should discrepancies in emission maxima (535 nm vs. 536 nm) across studies be addressed?
- Variations arise from instrument calibration (e.g., monochromator accuracy) or solvent effects (e.g., polarity shifts in DMSO vs. aqueous buffers). Calibrate detectors using a certified fluorescence standard (e.g., fluorescein). Report solvent composition and instrument settings in methodology to ensure reproducibility .
Q. What methods validate the specificity of this compound in live-cell imaging?
- Perform competitive inhibition assays: pre-treat cells with excess unconjugated 6-TET to block target sites, then compare fluorescence intensity. Use knockout cell lines or siRNA-mediated gene silencing to confirm target dependency. Combine with colocalization analysis using organelle-specific markers .
Q. Methodological Considerations
Q. How can researchers resolve low solubility of this compound in aqueous buffers?
- Pre-dissolve in a minimal volume of DMSO (<5% final concentration) and add surfactants (e.g., 0.1% Tween-20) to improve dispersion. For oligonucleotide labeling, use organic-aqueous hybrid solvents (e.g., 50% acetonitrile in 0.1 M TEAA buffer) during solid-phase synthesis .
Q. What analytical techniques confirm successful conjugation of this compound to oligonucleotides?
- Use reversed-phase HPLC with a C18 column and a gradient of 5–95% acetonitrile in 0.1 M triethylammonium acetate (TEAA). Monitor absorbance at 260 nm (nucleic acid) and 519 nm (6-TET). Confirm via MALDI-TOF mass spectrometry, expecting a mass increase of ~611 Da per dye molecule .
Q. How do researchers troubleshoot high background in this compound-based Western blots?
- Block membranes with 5% nonfat milk in TBST for 1 hour to reduce nonspecific binding. Optimize antibody dilution (typically 1:1,000–1:5,000) and include a secondary antibody-only control. Use chemiluminescence substrates with low cross-reactivity to fluorescent dyes (e.g., SuperSignal West Femto) .
Q. Data Interpretation & Conflict Resolution
Q. How should conflicting results from this compound-based assays be analyzed?
- Conduct a stepwise failure analysis:
Verify dye integrity via UV-Vis spectroscopy (peak ratios: A₂₆₀/A₅₁₉ < 0.2 for pure dye).
Replicate experiments with fresh reagents to exclude degradation.
Cross-validate using an orthogonal method (e.g., radioactive labeling for protein quantification) .
Q. What statistical approaches are suitable for quantifying this compound signal in heterogeneous cell populations?
Properties
IUPAC Name |
2',4,7,7'-tetrachloro-3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24Cl4O9/c1-29(2,3)27(39)42-20-10-18-13(8-15(20)32)31(23-22(26(38)44-31)17(34)7-12(24(23)35)25(36)37)14-9-16(33)21(11-19(14)41-18)43-28(40)30(4,5)6/h7-11H,1-6H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFOBCBGNSDTHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=CC(=C5C(=O)O4)Cl)C(=O)O)Cl)Cl)OC(=O)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24Cl4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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